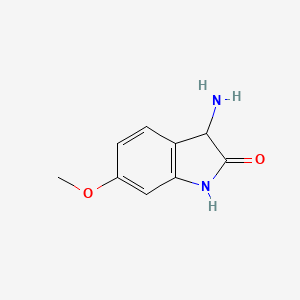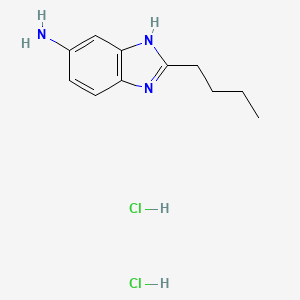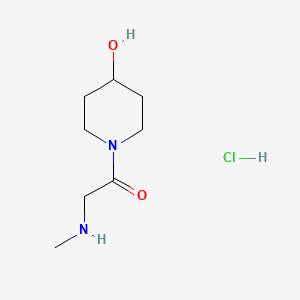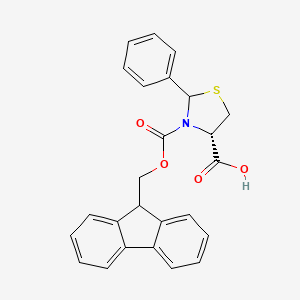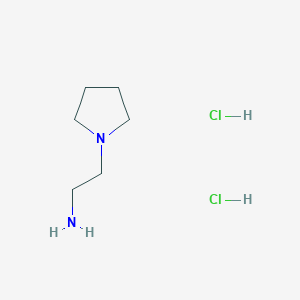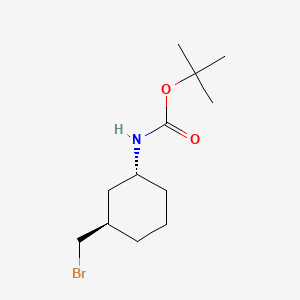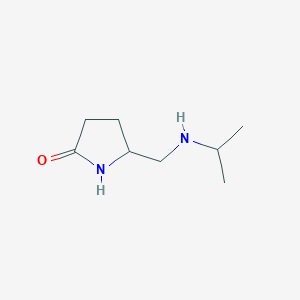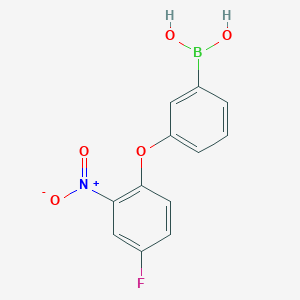
(3-(4-氟-2-硝基苯氧基)苯基)硼酸
描述
(3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid: is an organic compound with the molecular formula C12H9BFNO5 It is a boronic acid derivative that features a phenyl ring substituted with a fluoro and nitro group, as well as a boronic acid moiety
科学研究应用
Chemistry:
Catalysis: (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is used as a ligand in various catalytic processes, including Suzuki-Miyaura cross-coupling reactions.
Material Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its boronic acid functionality.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Bioconjugation: It is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological interactions.
Industry:
Sensors: (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is utilized in the development of sensors for detecting various analytes, including glucose and other small molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid typically involves the following steps:
Nitration: The starting material, 4-fluorophenol, undergoes nitration to introduce a nitro group at the ortho position relative to the fluoro group.
Coupling Reaction: The nitrated product is then subjected to a coupling reaction with phenylboronic acid under Suzuki-Miyaura cross-coupling conditions. This involves the use of a palladium catalyst and a base, such as potassium carbonate, in an appropriate solvent like tetrahydrofuran or dimethylformamide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid in high purity.
Industrial Production Methods: Industrial production of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding phenol derivatives.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the fluoro group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Palladium on carbon (Pd/C), hydrogen gas, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenylboronic acids.
作用机制
The mechanism of action of (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The fluoro and nitro groups contribute to the compound’s reactivity and binding affinity, influencing its overall biological and chemical activity.
相似化合物的比较
Phenylboronic acid: Lacks the fluoro and nitro substituents, making it less reactive in certain applications.
(4-Fluorophenyl)boronic acid: Contains only the fluoro substituent, resulting in different reactivity and binding properties.
(4-Nitrophenyl)boronic acid: Contains only the nitro substituent, affecting its chemical behavior compared to (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid.
Uniqueness: (3-(4-Fluoro-2-nitrophenoxy)phenyl)boronic acid is unique due to the presence of both fluoro and nitro groups, which enhance its reactivity and binding properties. This combination of substituents allows for versatile applications in various fields, distinguishing it from other boronic acid derivatives.
属性
IUPAC Name |
[3-(4-fluoro-2-nitrophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BFNO5/c14-9-4-5-12(11(7-9)15(18)19)20-10-3-1-2-8(6-10)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNVDOGFMYGBQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BFNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672869 | |
| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-96-0 | |
| Record name | [3-(4-Fluoro-2-nitrophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20672869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


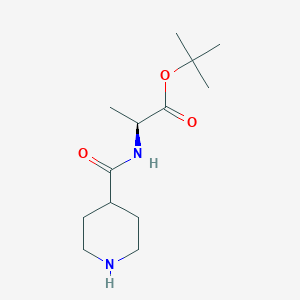
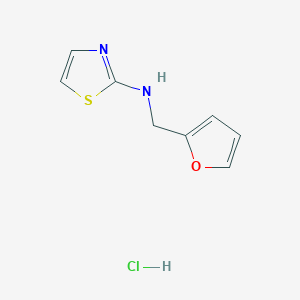
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)
![tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate](/img/structure/B1391395.png)
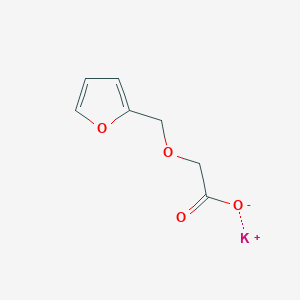

![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)
